molecular formula C7H5F4NO B8788712 [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

Cat. No. B8788712
M. Wt: 195.11 g/mol
InChI Key: VYSLSJVNWYPWBI-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

A mixture of (3-fluoro-2-trifluoromethyl-pyridin-4-yl)-methanol (0.620 g, 3.18 mmol) and activated MnO2 (3.20 g, 36.5 mmol) in CH2Cl2 was stirred at RT overnight. The solid was filtered off, washed with CH2Cl2, and the filtrate was concentrated under mildly reduced pressure to afford the title compound as a yellow liquid. MS (LC/MS): 212.0 [M+NH4]+, 226.0 [M+MeOH]+. tR (HPLC conditions c): 3.26 min.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:10]([F:13])([F:12])[F:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9]>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[C:3]([C:10]([F:12])([F:13])[F:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
FC=1C(=NC=CC1CO)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.2 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under mildly reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=NC=CC1C=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.